6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with an imino group at position 6, a ketone at position 2, and a carboxamide moiety at position 3. The substitution of two 2-phenylethyl groups at positions N and 7 introduces significant hydrophobicity, which may influence solubility and membrane permeability.
Properties
CAS No. |
609793-20-6 |
|---|---|
Molecular Formula |
C28H25N5O2 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O2/c29-25-22(27(34)30-16-14-20-9-3-1-4-10-20)19-23-26(31-24-13-7-8-17-32(24)28(23)35)33(25)18-15-21-11-5-2-6-12-21/h1-13,17,19,29H,14-16,18H2,(H,30,34) |
InChI Key |
WIYFOBPFBNWFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach starts with the preparation of the core tricyclic structure, followed by the introduction of the imino and oxo groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit various biological activities such as anti-inflammatory and anticancer properties.
Case Study: Anti-inflammatory Activity
In silico studies have shown that derivatives of similar triazatricyclo compounds can act as inhibitors of key enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that such compounds may inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammation.
Organic Synthesis
The synthesis of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multi-step organic reactions that are optimized for high yield and purity.
Synthetic Routes
Common synthetic strategies include:
- Conversion of Theophylline : This method involves transforming theophylline into a derivative suitable for further reactions with ammonia or primary amines in mixed solvents.
- Use of Continuous Flow Reactors : Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products.
Research into the biological activity of this compound is ongoing, with studies focusing on its interaction with various biological targets.
Potential Anticancer Activity
Preliminary studies indicate that similar triazatricyclo compounds may exhibit cytotoxic effects against cancer cell lines. The structural diversity provided by the phenylethyl substituents could enhance binding affinity to cancer-related targets .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Insights from SAR
SAR studies suggest that modifications to the phenylethyl groups can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features vs. Similar Molecules:
Analysis :
- The tricyclic core distinguishes the target compound from spirocyclic () or bicyclic beta-lactams (). Its imino and carboxamide groups contrast with the beta-lactam or thiadiazole motifs in cephalosporin-like compounds .
- The bis(2-phenylethyl) substituents impart lipophilicity, contrasting with polar groups (e.g., hydroxyl, carboxyl) in and , which enhance water solubility for antibiotics .
Physicochemical and Pharmacokinetic Properties
Hypothetical Comparison (Based on Structural Features):
Notes:
Pharmacological Activity and Mechanisms
While explicit data for the target compound are unavailable, comparisons to structurally related molecules suggest:
- Beta-lactams () : Inhibit cell wall synthesis via penicillin-binding proteins (PBPs). The target’s tricyclic core lacks a beta-lactam ring, implying a different mechanism .
- Spirocyclic compounds (): Often exhibit antimicrobial or anticancer activity. The target’s imino group may interact with nucleophilic residues in enzymes, akin to benzothiazole derivatives .
- Phenylethyl substituents : May enhance binding to hydrophobic pockets in targets like kinases or proteases, similar to tyrosine kinase inhibitors .
Biological Activity
The compound 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic derivative belonging to a class of triazatricyclo compounds known for their potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazatricyclo framework with multiple functional groups that contribute to its biological activity. The presence of the 2-phenylethyl moiety is significant as it may enhance interactions with biological targets.
Research indicates that compounds similar to this one often act through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazatricyclo compounds inhibit enzymes involved in critical metabolic pathways. For instance, they may target dipeptidyl peptidase (DPP) enzymes, which are involved in various physiological processes.
- Interaction with Receptors : These compounds may also interact with specific receptors in the body, modulating signaling pathways and influencing cellular responses.
Antimicrobial Activity
Studies have shown that derivatives of triazatricyclo compounds exhibit antimicrobial properties against a range of pathogens. For example:
- Antitubercular Activity : Some related compounds have been investigated for their effectiveness against Mycobacterium tuberculosis. The inhibition of specific enzymes critical for bacterial survival has been noted as a mechanism of action.
Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines by triggering apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : The interaction with cellular signaling pathways involved in cancer progression has been a focus of research.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Antitubercular Activity :
- Anticancer Screening :
- Enzyme Inhibition Studies :
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally related to 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antitubercular | Triazatricyclo derivatives | Effective against Mycobacterium tuberculosis |
| Anticancer | Various triazatricyclo analogs | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Dipeptidyl peptidase inhibitors | Reduced DPP1 activity; potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
